molecular formula C17H15NOS B5822722 4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol

4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol

Cat. No.: B5822722
M. Wt: 281.4 g/mol
InChI Key: USLCMRFNEKUVDN-UHFFFAOYSA-N
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Description

4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is often referred to as DMTP, and it has been extensively studied for its unique properties and potential uses.

Mechanism of Action

The mechanism of action of DMTP is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. DMTP has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which can lead to oxidative damage.
Biochemical and Physiological Effects:
DMTP has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. DMTP has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can lead to the suppression of inflammation. Additionally, DMTP has been shown to increase the activity of antioxidant enzymes and to scavenge free radicals, which can lead to the prevention of oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMTP is its potent anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. Additionally, DMTP is relatively easy to synthesize and can be purified using various techniques. However, one of the main limitations of DMTP is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of DMTP. One potential area of research is the development of novel drug formulations that can improve the solubility and bioavailability of DMTP. Additionally, further studies are needed to fully elucidate the mechanism of action of DMTP and to identify its potential targets in various diseases. Finally, the potential use of DMTP in materials science and nanotechnology should also be explored.

Synthesis Methods

The synthesis of 4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol involves the reaction of 2,4-dimethylphenyl isothiocyanate with 4-hydroxybenzaldehyde in the presence of a base. The reaction results in the formation of DMTP, which can be purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

DMTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMTP has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders.

Properties

IUPAC Name

4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS/c1-11-3-8-15(12(2)9-11)16-10-20-17(18-16)13-4-6-14(19)7-5-13/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLCMRFNEKUVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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